![molecular formula C21H15ClN2O3 B2710668 N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338751-37-4](/img/structure/B2710668.png)
N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield. The analysis could also discuss the efficiency and environmental impact of the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study on pyrazolo[3,4-b]pyridines, closely related to the compound , demonstrated their synthesis and structural characterization, revealing insights into the tautomeric structures preferred in solution and crystal structures. This research contributes to understanding the chemical behavior and potential applications of similar compounds in synthetic chemistry and material science (Quiroga et al., 1999).
- Research on new polyamides based on pyridine derivatives showcased the synthesis and characterization of polymers containing the pyridyl moiety, demonstrating their solubility and thermal properties. This highlights the potential of incorporating the pyridine carboxamide structure into polymers for advanced material applications (Faghihi & Mozaffari, 2008).
Biological and Medicinal Applications
- Chromeno[2,3-b]pyridines, including derivatives similar to the compound of interest, have been explored for their potential in biological and medicinal fields. For instance, a study on 2,4-diamino chromeno[2,3-b]pyridine derivatives investigated their synthesis and assessed their ADME properties, which is crucial for drug development, indicating potential pharmaceutical applications (Ryzhkova et al., 2023).
- Another research avenue includes the antimicrobial evaluation of chromeno[4,3-b]pyrazolo[4,3-e]pyridines derivatives, illustrating the ongoing investigation into new compounds with potential antimicrobial properties for treating infectious diseases (El-Essawy & El-Etrawy, 2014).
Advanced Material Science
- The development of aromatic polyamides incorporating pyridine and related structures has shown significant advancements in materials science, offering new polymers with high thermal stability and excellent solubility. These materials have potential uses in various high-performance applications (Hsiao et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-11-3-8-18-16(9-11)19(25)17-10-15(12(2)23-21(17)27-18)20(26)24-14-6-4-13(22)5-7-14/h3-10H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLMVCIARBPXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2710585.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2710586.png)
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/no-structure.png)
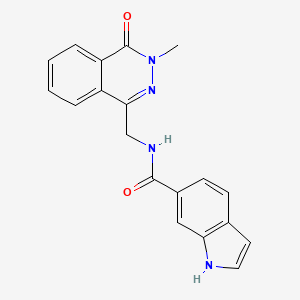
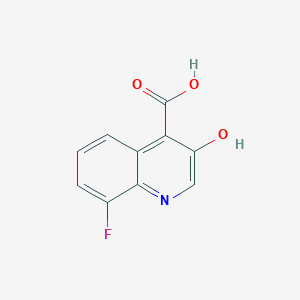
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea](/img/structure/B2710593.png)
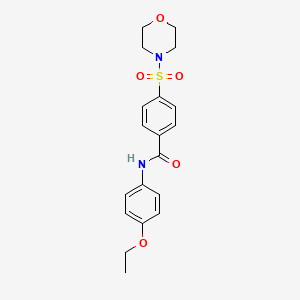
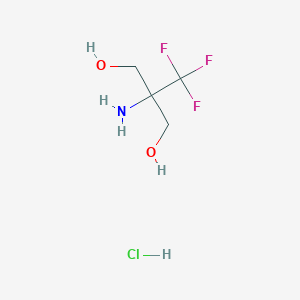
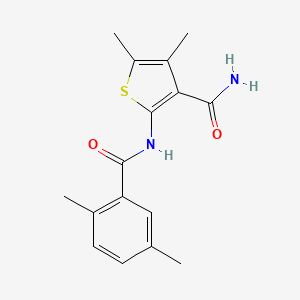
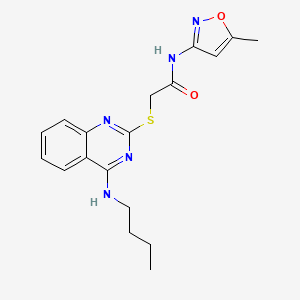
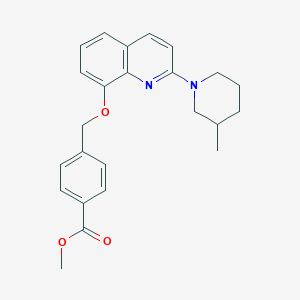
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2710603.png)

